2-(tert-Butoxycarbonyl)phenylboronic acid
Description
Significance of Organoboron Compounds as Versatile Synthetic Intermediates
Organoboron compounds, particularly boronic acids and their derivatives, are highly valued as versatile intermediates in a vast array of chemical transformations. researchgate.netnih.gov Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. researchgate.netmdpi.com This reaction's success is attributed to its mild conditions and exceptional tolerance of various functional groups, making it a favored method in medicinal chemistry and materials science. mdpi.comnih.gov Beyond C-C bond formation, organoboron reagents are employed in a multitude of other reactions, including carbon-heteroatom bond formations, conjugate additions, and as protecting groups for diols. beilstein-journals.org The boronic acid functional group can be readily converted into other functionalities, such as phenols, anilines, and aryl halides, further expanding its synthetic potential. The byproducts of these reactions, chiefly boric acid, are generally considered environmentally benign, aligning with the principles of green chemistry. beilstein-journals.org
Contextualization of 2-(tert-Butoxycarbonyl)phenylboronic Acid within Advanced Arylboronic Acid Chemistry
Within the extensive family of arylboronic acids, this compound represents a sophisticated and strategically functionalized building block. It is distinguished by the presence of a tert-butoxycarbonyl (Boc) group positioned ortho to the boronic acid moiety. This specific substitution pattern imparts unique chemical properties and reactivity to the molecule, setting it apart from simpler arylboronic acids like phenylboronic acid.
The compound is a solid at room temperature and possesses the chemical formula C₁₁H₁₅BO₄. achemblock.comnih.gov Its structure is designed for specific applications where control over reactivity and the potential for subsequent transformations are paramount. Advanced arylboronic acids like this one are not merely sources of an aryl group but are intricate reagents designed for complex, multi-step synthetic sequences. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2-(tert-butoxycarbonyl)phenyl)boronic acid | achemblock.com |
| CAS Number | 1003043-25-1 | achemblock.com |
| Molecular Formula | C₁₁H₁₅BO₄ | achemblock.comnih.gov |
| Molecular Weight | 222.05 g/mol | achemblock.com |
Note: This table is interactive. You can sort and filter the data.
Strategic Importance of the ortho-tert-Butoxycarbonyl Substituent in Directing Reactivity and Functional Group Compatibility
The placement of the tert-butoxycarbonyl group at the ortho position is a deliberate and strategic choice that confers significant advantages in synthetic planning. This substituent exerts its influence through a combination of steric and electronic effects, and by acting as a masked functional group.
Firstly, the tert-butyl group is sterically bulky. In cross-coupling reactions, bulky ortho-substituents can influence the rotational barrier around the newly formed biaryl bond, which is a key consideration in the synthesis of atropisomers—molecules with axial chirality due to hindered rotation. beilstein-journals.org The steric hindrance can be exploited to achieve regio- and atropselective Suzuki-Miyaura cross-coupling reactions, providing access to specific, and often thermodynamically less stable, isomers that would be difficult to obtain otherwise. beilstein-journals.org
Secondly, the Boc group is a well-established protecting group in organic synthesis, particularly for amines, but here it serves as a protected form of a carboxylic acid. organic-chemistry.orgorganic-chemistry.org This is of critical importance for functional group compatibility. While a free carboxylic acid might interfere with the catalytic cycle of a cross-coupling reaction or react under basic conditions, the tert-butyl ester of the Boc group is stable to the basic conditions often employed in Suzuki-Miyaura couplings. organic-chemistry.org This allows the C-C bond-forming reaction to proceed without undesired side reactions.
Crucially, the Boc group is acid-labile, meaning it can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a carboxylic acid. mit.eduresearchgate.net This two-step sequence—coupling with the protected boronic acid followed by deprotection—provides a robust method for synthesizing ortho-carboxylated biaryls, which are important structural motifs in many pharmaceuticals and advanced materials. This "protect-couple-deprotect" strategy highlights the strategic value of this compound as a stable and versatile intermediate in complex, multi-step syntheses. nih.govmit.edunih.gov
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-11(2,3)16-10(13)8-6-4-5-7-9(8)12(14)15/h4-7,14-15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCHASOIZPPFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Tert Butoxycarbonyl Phenylboronic Acid
Established and Evolving Routes for Arylboronic Acid Synthesis
The preparation of arylboronic acids has evolved significantly, moving from classical organometallic routes to more efficient and functional-group-tolerant catalytic methods. acs.org These foundational strategies provide the basis for the targeted synthesis of complex derivatives like 2-(tert-Butoxycarbonyl)phenylboronic acid.
Electrophilic Trapping of Arylmetal Intermediates with Borates
A traditional and widely practiced method for creating the carbon-boron bond is the reaction of an organometallic nucleophile with a boron electrophile. researchgate.net This approach typically involves two main steps: the formation of an arylmetal intermediate, followed by its reaction with a trialkyl borate (B1201080).
The most common arylmetal intermediates used are Grignard reagents (arylmagnesium halides) and organolithium species. chemicalbook.comresearchgate.net Grignard reagents are typically prepared from the corresponding aryl halide (bromide or iodide) and magnesium metal. organic-chemistry.org Organolithium reagents are often generated via a halogen-lithium exchange reaction, usually between an aryl halide and an alkyllithium reagent like n-butyllithium, at low temperatures. researchgate.net
Once the arylmetal is formed, it is treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, which acts as the boron source. researchgate.netrsc.org The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final arylboronic acid. chemicalbook.comresearchgate.net A key challenge in this method is the potential for over-addition, where the initially formed boronate ester reacts with additional arylmetal reagent to form diarylborinic or triarylborane byproducts. google.com To minimize this, the reaction is typically conducted at very low temperatures (e.g., -78 °C). researchgate.netgoogle.com
| Method | Starting Material | Reagents | Intermediate | Key Features |
| Grignard Reaction | Aryl Halide (Ar-X) | 1. Mg 2. B(OR)₃ 3. H₃O⁺ | Arylmagnesium Halide (Ar-MgX) | Widely applicable; requires careful temperature control to avoid byproducts. chemicalbook.comorganic-chemistry.org |
| Halogen-Lithium Exchange | Aryl Halide (Ar-X) | 1. R-Li (e.g., n-BuLi) 2. B(OR)₃ 3. H₃O⁺ | Aryllithium (Ar-Li) | Fast reaction, even at low temperatures; suitable for a broad range of substrates. researchgate.netresearchgate.net |
Direct Borylation of Aryl Halides and Arenes
More recent advancements have focused on transition-metal-catalyzed methods that offer greater efficiency and functional group tolerance, avoiding the need for pre-formed, highly reactive organometallic reagents. organic-chemistry.org These methods can be broadly categorized into the borylation of aryl halides and the direct C-H borylation of arenes.
The palladium-catalyzed Miyaura borylation reaction is a prominent example, involving the cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. organic-chemistry.org This method has become a staple for synthesizing arylboronate esters, which can be subsequently hydrolyzed to boronic acids if needed. Significant research has been dedicated to developing catalyst systems that are effective for less reactive but more accessible aryl chlorides. acs.orgorganic-chemistry.org
Direct C-H borylation represents an even more atom-economical approach, where a C-H bond on the aromatic ring is directly converted to a C-B bond. researchgate.net This transformation is typically catalyzed by iridium, rhodium, or palladium complexes. researchgate.netresearchgate.net Iridium-catalyzed borylations are particularly noteworthy for their ability to functionalize a wide range of aromatic and heteroaromatic compounds with high regioselectivity, often directed by steric factors. organic-chemistry.org
| Catalyst System | Substrate | Boron Source | Typical Conditions | Advantages |
| Palladium/Ligand | Aryl Halide/Triflate | B₂pin₂ | Base, Solvent (e.g., Dioxane) | High yields, excellent functional group tolerance. organic-chemistry.org |
| Iridium/Ligand | Arene/Heteroarene | B₂pin₂ or HBpin | Solvent (e.g., Cyclohexane) | High atom economy, direct functionalization of C-H bonds. researchgate.netorganic-chemistry.org |
| Rhodium/Ligand | Aryl Cyanide | Diboron | DABCO, Toluene | Regioselective borylation via C-CN bond cleavage. organic-chemistry.org |
Transformations from Arylamines via Diazotization-Borylation Approaches
Arylamines are readily available and inexpensive starting materials, making their conversion to arylboronic acids highly desirable. pku.edu.cn The classical route involves a two-step Sandmeyer reaction, where the amine is first converted to a halide, which is then subjected to one of the borylation methods described above. pku.edu.cn However, direct, one-pot diazotization-borylation methods have been developed to streamline this process.
In these "Sandmeyer-type" borylations, an arylamine is converted in situ to a diazonium salt using a diazotization agent like tert-butyl nitrite (B80452) or sodium nitrite under acidic conditions. pku.edu.cnorgsyn.org The diazonium intermediate is then reacted with a diboron reagent to furnish the arylboronate. pku.edu.cn These reactions can often be performed under metal-free conditions, which is advantageous for avoiding potential metal contamination in the final product. pku.edu.cnorgsyn.org Recent protocols have demonstrated the viability of this method in aqueous media, enhancing its "green" credentials. researchgate.netorgsyn.org
Targeted Synthesis of this compound Derivatives
The synthesis of this compound requires methods that are compatible with the ester functionality. This often involves either introducing the boronic acid moiety onto a pre-functionalized ring or protecting a precursor acid at the final stage.
One-Pot Methodologies and Process Optimization
For industrial-scale production and laboratory efficiency, one-pot syntheses and optimized processes are crucial. A patented one-pot method describes the preparation of tert-butoxycarbonyl phenylboronic acids, including the ortho-isomer, directly from the corresponding carboxyphenylboronic acid. google.com In this process, 2-carboxyphenylboronic acid is treated with thionyl chloride and a tert-butoxide base (like sodium or potassium tert-butoxide) in a suitable solvent such as tetrahydrofuran. google.com This approach is efficient, with reported molar yields as high as 95% and purities reaching 98%, making it suitable for large-scale production. google.com
Process optimization studies often focus on factors like the choice of reagents, solvent, and reaction temperature to maximize yield and purity. google.comnih.gov For instance, palladium-catalyzed borylation reactions have been significantly improved through high-throughput experimentation to identify the optimal catalyst, ligand, and solvent combinations, enabling the efficient synthesis of boronic acids from challenging substrates like aryl chlorides in alcoholic solvents. organic-chemistry.org
Another efficient route involves the palladium-catalyzed tert-butoxycarbonylation of boronic acid derivatives. acs.org This reaction couples a boronic acid or its pinacol (B44631) ester with di-tert-butyl dicarbonate (B1257347) to form the corresponding tert-butyl ester, demonstrating a direct method to install the desired functional group onto a pre-existing boronic acid. acs.org
| Method | Precursor | Key Reagents | Yield/Purity | Reference |
| One-Pot Esterification | 2-Carboxyphenylboronic acid | Thionyl chloride, Sodium tert-butoxide | 95% yield, 98% purity | google.com |
| Pd-Catalyzed Carbonylation | Phenylboronic acid | Pd(OAc)₂, PPh₃, Di-tert-butyl dicarbonate | Up to 94% yield | acs.org |
Functional Group Protection Strategies Employing the tert-Butoxycarbonyl Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, valued for its stability in a variety of reaction conditions and its facile removal under acidic conditions. wikipedia.orgtcichemicals.com In the context of this compound, the Boc group serves to mask the reactivity of a carboxylic acid, preventing it from interfering with reactions targeting other parts of the molecule.
The synthesis of the target compound from 2-carboxyphenylboronic acid is a prime example of a protection strategy. google.com The carboxylic acid is converted into a tert-butyl ester. This ester is generally stable to the basic and nucleophilic conditions often employed in subsequent cross-coupling reactions involving the boronic acid moiety. tcichemicals.com
Principles of Sustainable Chemistry in the Preparation of Arylboronic Acids
The synthesis of arylboronic acids, including this compound, is increasingly guided by the principles of sustainable or "green" chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. acs.orgnih.gov The application of these principles is not only an environmental imperative but also a driver of innovation, leading to more efficient and cost-effective synthetic routes. nih.govacs.org
Atom Economy and Waste Prevention
A core tenet of green chemistry is maximizing "atom economy," a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. acs.org Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste. acs.orgnih.gov Catalytic dehydrative condensation reactions, for instance, are highly atom-economical as they generate water as the sole byproduct. acs.orgacs.org
In the context of boronic acid synthesis, traditional methods often have lower atom economy. However, modern approaches show significant improvements. For example, palladium-catalyzed borylation methods that use pinacolborane as the boron source are considered more atom-economical than those requiring stoichiometric organometallic reagents. organic-chemistry.org Direct C-H borylation is a particularly powerful strategy as it avoids the need for pre-functionalized aryl halides, reducing the number of synthetic steps and the generation of waste associated with installing and then displacing a leaving group. organic-chemistry.orgmdpi.com
Catalysis over Stoichiometric Reagents
The use of catalytic rather than stoichiometric reagents is a fundamental principle of green chemistry (Principle 9). acs.org Catalysts, used in small quantities, can facilitate transformations many times over, significantly reducing waste compared to stoichiometric reagents that are consumed in the reaction. The field of arylboronic acid synthesis is rich with examples of catalytic innovation.
Various transition-metal catalysts are employed for efficient borylation, including:
Palladium: Widely used for the cross-coupling of aryl halides and triflates with boron sources. organic-chemistry.org Micellar conditions using a palladium precursor with specific ligands can enable these reactions to be performed efficiently in water. organic-chemistry.orgsci-hub.se
Iridium: Utilized for the direct C-H borylation of arenes, offering a highly efficient route to arylboronic esters. organic-chemistry.org
Rhodium: Effective for the borylation of aryl cyanides and iodides under mild conditions. organic-chemistry.org
Metal-Free Systems: The development of transition-metal-free borylation reactions, often induced by light (photocatalysis), represents a significant advance in sustainable synthesis by avoiding the cost and potential toxicity of heavy metals. organic-chemistry.org
Furthermore, organocatalysis, where an organic molecule acts as the catalyst, has emerged as a powerful tool. Notably, certain arylboronic acids can themselves act as catalysts for other organic transformations, such as dehydrative C-alkylation and amidation, showcasing their utility in promoting green reaction pathways. acs.orgnih.gov
| Catalytic System | Substrate Type | Key Advantages | Reference |
|---|---|---|---|
| Palladium (Pd) Catalysis | Aryl Halides (I, Br, Cl), Triflates | High efficiency, broad functional group tolerance, potential for use in water. | organic-chemistry.org |
| Iridium (Ir) Catalysis | Arenes (C-H Borylation) | High atom economy, avoids pre-functionalization. | organic-chemistry.org |
| Rhodium (Rh) Catalysis | Aryl Cyanides, Aryl Iodides | Cleavage of strong C-CN bonds, mild conditions. | organic-chemistry.org |
| Photocatalysis (Metal-Free) | Haloarenes, Arylammonium Salts | Avoids transition metals, uses light as an energy source. | organic-chemistry.org |
Strategic Solvent Selection
Solvents account for a significant portion of the mass and energy consumption in chemical processes and are a major source of waste. sci-hub.se Green chemistry emphasizes the elimination or replacement of hazardous solvents with safer alternatives (Principle 5). acs.org Many traditional solvents like chloroform, N-methylpyrrolidone (NMP), and dimethylformamide (DMF) are now recognized as hazardous and are being replaced. sci-hub.sewhiterose.ac.uk
Solvent selection guides developed by pharmaceutical and chemical companies help chemists choose more sustainable options. whiterose.ac.ukacs.org Greener alternatives often include water, certain alcohols, esters like ethyl acetate (B1210297), and ethers such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govsci-hub.sewhiterose.ac.uk The ideal scenario is to conduct a reaction without any solvent, but if one is necessary, water is often a preferred choice due to its low cost and lack of toxicity. nih.govrsc.org Technologies like micellar catalysis, which uses surfactants to create nano-reactors in water, enable reactions with water-insoluble substrates, further expanding the utility of water as a green solvent. organic-chemistry.orgsci-hub.se
| Classification | Solvent Examples | Rationale | Reference |
|---|---|---|---|
| Recommended/Preferred | Water, Ethanol, Isopropanol, Ethyl Acetate, 2-Methyltetrahydrofuran (2-MeTHF) | Low toxicity, biodegradable, derived from renewable sources (for some), favorable safety profiles. | nih.govsci-hub.sewhiterose.ac.uk |
| Problematic/Usable | Toluene, Acetonitrile, Tetrahydrofuran (THF), Cyclohexane | Some environmental, health, or safety concerns, but may be necessary for certain transformations. Replacements are encouraged. | whiterose.ac.ukacs.org |
| Hazardous/Undesirable | Benzene, Dichloromethane (DCM), Chloroform, N-Methylpyrrolidone (NMP), Dimethylformamide (DMF) | High toxicity (carcinogenic, reproductive hazard), significant environmental impact, strict regulatory limits. | sci-hub.sewhiterose.ac.uk |
Energy Efficiency and Reduction of Derivatives
Sustainable syntheses should be energy-efficient (Principle 6). acs.org This involves conducting reactions at ambient temperature and pressure whenever possible. The rise of photocatalysis, which uses light to drive reactions, is a prime example of using an alternative energy source to reduce reliance on thermal heating. organic-chemistry.org
Reactivity and Mechanistic Pathways of 2 Tert Butoxycarbonyl Phenylboronic Acid
Carbon-Carbon Bond Forming Reactions
2-(tert-Butoxycarbonyl)phenylboronic acid is a versatile reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds through various catalytic and non-catalytic methods. Its utility stems from the dual functionality of the boronic acid group, which participates in coupling reactions, and the tert-butoxycarbonyl (Boc) protecting group, which can influence reactivity and serve as a synthetic handle for further transformations.
Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is a common coupling partner in these transformations.
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl compounds and other conjugated systems. libretexts.orgnih.gov The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as this compound, with an organic halide or triflate. libretexts.org
Scope: The scope of the Suzuki-Miyaura reaction is exceptionally broad. This compound can be coupled with a wide variety of aryl, heteroaryl, and vinyl halides (I, Br, Cl) and triflates. nih.govnih.gov The reaction tolerates a vast array of functional groups, owing to the mild reaction conditions and the stability of the boronic acid. nih.gov The presence of the ortho-tert-butoxycarbonyl group can influence the reaction's efficiency. While it can introduce steric hindrance, potentially slowing the reaction, it can also participate in ortho-directing effects or be used for subsequent synthetic modifications. beilstein-journals.org Studies on ortho-substituted phenylboronic acids indicate that the substitution pattern can significantly affect the regioselectivity and atropselectivity of the coupling process in specific systems. beilstein-journals.org
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: libretexts.org
Oxidative Addition: A low-valent Palladium(0) species reacts with the organic halide (R¹-X) to form a Pd(II) intermediate (R¹-Pd-X).
Transmetalation: In the presence of a base, the boronic acid forms a boronate species ([R²-B(OH)₃]⁻), which then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) intermediate (R¹-Pd-R²). This is often the rate-determining step.
Reductive Elimination: The diorganopalladium(II) complex eliminates the final coupled product (R¹-R²), regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Table 1: Representative Suzuki-Miyaura Coupling Partners This table is interactive. You can sort and filter the data.
| Coupling Partner Class | Example Substrate | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Aryl Bromides | Bromobenzene | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivatives |
| Aryl Chlorides | 4-Chlorobenzonitrile | Pd₂(dba)₃, SPhos, K₃PO₄ | Cyanobiaryl derivatives |
| Heteroaryl Halides | 2-Bromopyridine | Pd(OAc)₂, XPhos, K₃PO₄ | Arylpyridine derivatives |
| Vinyl Halides | (E)-β-Bromostyrene | Pd(PPh₃)₄, NaOH | Stilbene derivatives |
While palladium is the most common catalyst, other transition metals like nickel and rhodium also effectively catalyze cross-coupling reactions involving arylboronic acids.
Nickel-Catalyzed Couplings: Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium. researchgate.net They have proven particularly effective in activating challenging C-F and C-O bonds. beilstein-journals.orgbeilstein-archives.org For instance, nickel(0) catalysts can couple arylboronic acids with 2-fluorobenzofurans through a proposed mechanism involving the formation of a nickelacyclopropane intermediate and subsequent β-fluorine elimination. beilstein-journals.orgbeilstein-archives.org Nickel catalysis has also been employed for the decarbonylative cross-coupling of aromatic esters with arylboronic acids, providing a method to form C-C bonds by cleaving a C-O bond. researchgate.net More recently, nickel has been used to catalyze the C(sp²)–C(sp³) Suzuki-type cross-coupling of arylboronic acids with α-halo boronic esters to synthesize benzyl (B1604629) boronic esters. nih.gov
Rhodium-Catalyzed Couplings: Rhodium catalysts are well-known for their ability to promote the conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds. nih.gov These reactions are highly effective for forming carbon-carbon bonds while introducing chirality, especially in the synthesis of β,β-disubstituted ketones. Rhodium complexes have also been used for the dehydrocoupling of phosphine-borane adducts, demonstrating their utility in forming bonds with heteroatoms linked to boron. nih.gov
Table 2: Nickel and Rhodium-Catalyzed Reactions with Arylboronic Acids This table is interactive. You can sort and filter the data.
| Metal Catalyst | Reaction Type | Substrate Example | Key Feature |
|---|---|---|---|
| Nickel | Defluorinative Coupling | 2-Fluorobenzofuran | C-F bond activation beilstein-journals.orgbeilstein-archives.org |
| Nickel | Decarbonylative Coupling | Aromatic Ester | C-O bond activation researchgate.net |
| Nickel | C(sp²)-C(sp³) Coupling | α-Iodoboronic ester | Synthesis of benzyl boronates nih.gov |
| Rhodium | Asymmetric Conjugate Addition | α,β-Unsaturated Enone | Forms C-C bonds with high enantioselectivity nih.gov |
A significant application of this compound is in palladium-catalyzed asymmetric conjugate addition reactions. These reactions are a powerful tool for the enantioselective construction of all-carbon quaternary stereocenters, which are challenging synthetic targets. nih.govnih.gov
In a typical strategy, an arylboronic acid adds to a β-substituted cyclic enone in the presence of a chiral palladium catalyst. nih.gov Research has shown that cationic palladium(II) complexes paired with chiral pyridineoxazoline (PyOx) ligands, such as t-BuPyOx, are highly effective for this transformation. nih.govorgsyn.org The process exhibits excellent tolerance to air and water and can be applied to 5-, 6-, and 7-membered ring enones, consistently delivering products with high enantiomeric excess (ee). nih.gov This method provides access to a wide array of chiral β,β-disubstituted cyclic ketones. nih.govnih.gov
Concerns about the cost and toxicity of transition metals have spurred the development of metal-free C-C bond-forming reactions. rsc.org While less common, methods are emerging that utilize organoboronic acids, including arylboronic acids like this compound, without a metal catalyst. rsc.orgnih.gov
One notable example is the reductive coupling between boronic acids and tosylhydrazones. nih.gov This reaction is general, tolerant of many functional groups, and proceeds efficiently without a metal catalyst. nih.gov Another area of development involves the use of arynes, which are highly reactive intermediates generated under mild conditions. rsc.org Arynes can react with a variety of nucleophiles to form C-C and C-heteroatom bonds in the absence of transition metals. rsc.org
Palladium-Catalyzed Cross-Coupling Methodologies
Carbon-Heteroatom Bond Formations
Beyond C-C bond formation, this compound and related compounds are involved in the construction of carbon-heteroatom (C-X) bonds, where X can be oxygen, nitrogen, sulfur, or phosphorus. libretexts.orgnih.gov
While the classic use of boronic acids is in coupling reactions, recent advancements have explored transition-metal-free strategies for C-X bond formation. nih.gov For example, base-promoted reactions of benzyl ammonium (B1175870) salts with various heteroatom nucleophiles can form C-P, C-O, C-S, and C-N bonds without a metal catalyst. nih.gov The chemistry of arynes, generated from precursors like 2-(trimethylsilyl)aryl triflates, also provides a powerful, metal-free platform for C-heteroatom bond formation. rsc.org
Furthermore, photochemical strategies are emerging as a mild and efficient way to forge carbon-heteroatom bonds. uni-regensburg.depieberlab.com These methods can operate without photocatalysts by using photolabile substrates or by forming photoactive donor-acceptor complexes in situ. pieberlab.com For instance, a photoinduced, metal-free borylation of robust carbon-heteroatom bonds has been developed, which proceeds via the generation of a dimsyl anion and an aryl radical intermediate. uni-regensburg.de Such methods highlight the expanding versatility of boron chemistry beyond traditional cross-coupling paradigms.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(trimethylsilyl)aryl triflate |
| Benzoyl chloride |
| Bromobenzene |
| 4-Chlorobenzonitrile |
| 2-Bromopyridine |
| (E)-β-Bromostyrene |
| 2-Fluorobenzofuran |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| SPhos |
| XPhos |
| t-BuPyOx |
| Sodium Carbonate (Na₂CO₃) |
| Potassium Carbonate (K₂CO₃) |
| Potassium Phosphate (K₃PO₄) |
Ipso-Hydroxylation to Phenols
The conversion of arylboronic acids to phenols, known as ipso-hydroxylation, is a synthetically valuable transformation. For this compound, this reaction proceeds by the oxidation of the carbon-boron bond to a carbon-oxygen bond, yielding tert-butyl 2-hydroxybenzoate.
The general mechanism for the ipso-hydroxylation of arylboronic acids involves the activation of the boronic acid by a base and subsequent reaction with an oxidant, such as hydrogen peroxide or sodium perborate (B1237305). nih.gov The reaction typically begins with the formation of a boronate species upon treatment with a hydroxide (B78521) or perhydroxide anion. This is followed by a 1,2-aryl migration from the boron to the oxygen atom, which is the rate-limiting step. nih.gov Subsequent hydrolysis of the resulting borate (B1201080) ester furnishes the corresponding phenol (B47542).
A variety of reagents and conditions have been developed for this transformation, many of which are catalyst-free. rsc.org For instance, sodium perborate in water at room temperature can efficiently hydroxylate various arylboronic acids. nih.gov Another effective system employs hydrogen peroxide, which can be promoted by catalysts or used under catalyst-free conditions. nih.gov
Table 1: Representative Conditions for Ipso-Hydroxylation of Arylboronic Acids
| Arylboronic Acid | Oxidant | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Sodium Perborate | Water, rt, 10 min | 90 | nih.gov |
| 4-Methoxyphenylboronic acid | Sodium Perborate | Water, rt, 10 min | 92 | nih.gov |
| 4-Chlorophenylboronic acid | Sodium Perborate | Water, rt, 10 min | 81 | nih.gov |
| Phenylboronic acid | H₂O₂ | H₂O, 50 °C | Good | nih.gov |
| Various Arylboronic Acids | Oxone® | Acetone/Water | Good to Excellent | nih.gov |
The ortho-tert-butoxycarbonyl group in this compound can influence the reaction rate and efficiency due to steric hindrance and electronic effects.
Synthesis of Aryl Thioethers
The formation of aryl thioethers from arylboronic acids is a significant reaction in organic synthesis, often achieved through copper-catalyzed cross-coupling with thiols. In the case of this compound, this reaction would yield tert-butyl 2-(arylthio)benzoates.
The mechanism of the copper-catalyzed C-S coupling reaction generally involves the formation of a copper(I) thiolate species. This species then undergoes transmetalation with the arylboronic acid to form an intermediate, from which reductive elimination occurs to furnish the aryl thioether and regenerate the copper catalyst. The presence of a base is typically required to facilitate the deprotonation of the thiol and the activation of the boronic acid. researchgate.net
A range of thiols can be coupled with arylboronic acids under these conditions, and the reaction often tolerates a variety of functional groups on both coupling partners. researchgate.net
Table 2: Examples of Copper-Catalyzed Synthesis of Aryl Thioethers from Arylboronic Acids
| Arylboronic Acid | Thiol | Catalyst/Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Thiophenol | CuSO₄/NaOH | Water | 95 | researchgate.net |
| 4-Methylphenylboronic acid | Thiophenol | CuSO₄/NaOH | Water | 92 | researchgate.net |
| 4-Methoxyphenylboronic acid | Thiophenol | CuSO₄/NaOH | Water | 90 | researchgate.net |
| 3-Chlorophenylboronic acid | 4-Chlorothiophenol | CuSO₄/NaOH | Water | 85 | researchgate.net |
Formation of Carbon-Nitrogen and Carbon-Halogen Bonds
The versatility of this compound extends to the formation of carbon-nitrogen (C-N) and carbon-halogen (C-X) bonds, which are crucial transformations in the synthesis of pharmaceuticals and functional materials.
Carbon-Nitrogen Bond Formation: The Chan-Lam amination reaction provides a pathway to synthesize N-aryl compounds from arylboronic acids. This copper-catalyzed reaction typically involves the coupling of an arylboronic acid with an amine, amide, or other nitrogen nucleophile. For this compound, this would lead to the formation of N-substituted 2-(tert-butoxycarbonyl)anilines. Transition-metal-free methods for the amination of arylboronic acids have also been developed, utilizing reagents such as O-(2,4-dinitrophenyl)hydroxylamine. nih.gov
Carbon-Halogen Bond Formation: Arylboronic acids can be converted to aryl halides through reactions with appropriate halogenating agents. For example, iodination can be achieved using reagents like N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidant. Similarly, bromination can be accomplished with N-bromosuccinimide (NBS). These reactions provide a route to halogenated aromatic compounds from readily available boronic acids.
Table 3: C-N and C-X Bond Formation Reactions with Arylboronic Acids
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Amination | R₂NH, Cu(OAc)₂, O₂ | Ar-NR₂ | rsc.org |
| Amination (metal-free) | O-(2,4-dinitrophenyl)hydroxylamine | Ar-NH₂ | nih.gov |
| Nitration (metal-free) | tert-Butyl nitrite (B80452), air | Ar-NO₂ | nih.gov |
| Halogenation | N-Halosuccinimide (NXS) | Ar-X (X = Cl, Br, I) | General Method |
Intramolecular Reactivity and Boron Migration Processes
The ortho-positioning of the tert-butoxycarbonyl group relative to the boronic acid moiety in this compound can lead to unique intramolecular interactions. The carbonyl oxygen of the ester can act as an intramolecular ligand, coordinating to the electron-deficient boron atom. This type of interaction can influence the stability and reactivity of the molecule. nih.gov
Specifically, such intramolecular coordination can diminish the Lewis acidity of the boron center and increase its stability towards certain reactions, such as oxidative deboronation. nih.gov This is because the coordination of the carbonyl oxygen can reduce the electron deficiency at the boron atom, which in turn can slow down the rate-limiting 1,2-shift in oxidation reactions. nih.gov
While significant boron migration processes are less common for this specific compound under typical reaction conditions, radical-induced 1,2-aryl migration from boron to an adjacent carbon atom can occur in related boronate complexes. acs.org These processes, however, usually require specific radical initiation conditions.
Stability and Deboronation Pathways under Diverse Reaction Conditions
Arylboronic acids are susceptible to degradation through two primary pathways: protodeboronation and oxidative deboronation. The stability of this compound is significantly influenced by its ortho-substituent under various reaction conditions.
Protodeboronation: This process involves the cleavage of the C-B bond and its replacement with a C-H bond, typically occurring under aqueous or acidic conditions. The tert-butoxycarbonyl group, being sterically bulky, can provide some kinetic stability against protodeboronation by sterically hindering the approach of reagents to the boronic acid moiety.
Oxidative Deboronation: This is a more common degradation pathway, especially in biological contexts or in the presence of reactive oxygen species. digitellinc.comnih.gov The oxidation of the C-B bond leads to the formation of a phenol and boric acid. nih.gov The rate of oxidative deboronation is highly dependent on the electronic properties of the aryl ring and any intramolecular interactions. The ortho-tert-butoxycarbonyl group can enhance the oxidative stability of the molecule. The intramolecular coordination between the carbonyl oxygen and the boron atom can decrease the electron density donation to the developing p-orbital of boron in the transition state of the oxidation, thereby increasing the activation energy for this degradation pathway. nih.govdigitellinc.com
Table 4: Factors Influencing the Stability of Phenylboronic Acids
| Substituent Effect | Influence on Stability | Mechanism | Reference |
|---|---|---|---|
| Electron-withdrawing groups | Increased oxidative stability | Diminishes electron density on boron, slowing the 1,2-shift | nih.gov |
| Ortho-substituents with coordinating heteroatoms | Increased oxidative stability | Intramolecular coordination to boron reduces its Lewis acidity | nih.gov |
| Steric hindrance | Increased kinetic stability | Hinders approach of reagents to the boronic acid group | psu.edu |
Catalytic Roles and Functional Group Transformations Beyond Cross Coupling
Boronic Acid Catalysis for Direct Hydroxyl Group Functionalization
Boronic acid catalysis has emerged as a powerful strategy for the direct activation and functionalization of hydroxyl groups present in alcohols, carboxylic acids, and oximes. This approach offers a milder and often more sustainable alternative to traditional methods that rely on stoichiometric activating agents. The catalytic cycle generally involves the reversible formation of a boronic ester intermediate, which enhances the leaving group ability of the hydroxyl moiety.
Arylboronic acids can effectively catalyze a variety of transformations involving the activation of hydroxyl groups. In the case of alcohols, the formation of a boronic ester facilitates dehydration reactions, leading to the formation of alkenes or enabling nucleophilic substitution. For carboxylic acids, the interaction with a boronic acid can generate a mixed anhydride or an acyloxyboronate species, which is more susceptible to nucleophilic attack by amines in amidation reactions. Similarly, oximes can be activated for subsequent rearrangements or other transformations. The efficacy of these processes is often dependent on the electronic and steric nature of the substituents on the arylboronic acid.
The presence of a substituent at the ortho-position to the boronic acid group can have a profound impact on the catalytic activity and selectivity. Ortho-substituents can influence the Lewis acidity of the boron center, the stability of intermediates, and can also participate directly in the catalytic cycle through intramolecular interactions. For instance, ortho-substituents with a Lewis basic site can act as a co-catalyst, accelerating the reaction.
In 2-(tert-Butoxycarbonyl)phenylboronic acid, the ortho-tert-butoxycarbonyl group is a sterically demanding ester group. This steric bulk can influence the approach of substrates to the boron center, potentially leading to unique selectivities compared to less hindered boronic acids. Furthermore, the carbonyl oxygen of the ester group could potentially interact with the boron atom or other species in the reaction, although this is less common than for substituents with more accessible Lewis basic sites. The electronic effect of the ester group, being electron-withdrawing, is expected to increase the Lewis acidity of the boronic acid, which can enhance its catalytic activity in reactions that are promoted by Lewis acids. A pertinent example of a structurally analogous catalyst is 2-carboxyphenylboronic acid, which has demonstrated unique catalytic abilities in various transformations, including the racemization of alcohols, proceeding through a proposed Brønsted acid-catalyzed pathway. nih.gov
Table 1: Influence of Ortho-Substituents on Arylboronic Acid Catalysis
| Ortho-Substituent | Potential Effect on Catalysis | Example Application |
| -COOH | Can act as a Brønsted acid co-catalyst | Racemization of secondary and tertiary alcohols nih.gov |
| -I | Can act as a weak base to assist in catalysis | Amide condensation nih.gov |
| -CH2N(i-Pr)2 | Acts as an intramolecular Brønsted base | Amide condensation nih.gov |
| -SO3H | Increases Brønsted acidity | Various acid-catalyzed reactions |
| -C(O)OtBu | Steric hindrance and increased Lewis acidity | Expected to influence substrate selectivity and reaction rates |
Leveraging Lewis Acidity of Boronic Acids in Organic Transformations
Boronic acids are recognized as mild Lewis acids due to the presence of a vacant p-orbital on the sp2-hybridized boron atom. nih.govsemanticscholar.orgwikipedia.org This Lewis acidity is a key feature that underpins many of their catalytic applications. The interaction of the Lewis acidic boron center with a Lewis basic substrate, such as the oxygen atom of a hydroxyl group, leads to activation of the substrate.
The Lewis acidity of an arylboronic acid is tunable by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the Lewis acidity by decreasing the electron density at the boron center, making it a stronger electron acceptor. Conversely, electron-donating groups decrease Lewis acidity. The tert-butoxycarbonyl group in this compound is an electron-withdrawing group, and therefore, this compound is expected to be a more potent Lewis acid catalyst compared to unsubstituted phenylboronic acid. This enhanced Lewis acidity can be advantageous in promoting reactions such as Friedel-Crafts alkylations or other transformations that proceed via carbocationic intermediates generated from the activation of alcohols. While specific studies quantifying the Lewis acidity of this compound are not prevalent, comparisons with other fluoroarylboranes and substituted phenylboronic acids provide a basis for this expectation. researchgate.netmdpi.com
Derivatization Strategies and Post-Coupling Modifications
The chemical versatility of this compound extends to its own synthesis and subsequent chemical modifications. These strategies are important for the incorporation of this building block into more complex molecules and for the unmasking of other functional groups after a key chemical transformation.
One of the primary derivatization strategies involves the synthesis of this compound from its corresponding carboxylic acid precursor, 2-carboxyphenylboronic acid. This transformation, which involves the protection of the carboxylic acid as its tert-butyl ester, is a crucial step in synthetic sequences where the free carboxylic acid might interfere with subsequent reactions.
Furthermore, the boronic acid moiety itself can be derivatized, for instance, by reaction with a diol like pinacol (B44631) to form a more stable and often more easily handled pinacol boronate ester. An example is the commercially available 2-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester. sigmaaldrich.com This protection strategy can be employed to temporarily mask the reactivity of the boronic acid during other synthetic manipulations.
Post-coupling modifications are a powerful tool in organic synthesis, allowing for the late-stage functionalization of complex molecules. After this compound has been incorporated into a target structure, for example via a Suzuki-Miyaura coupling, the tert-butoxycarbonyl (Boc) group can be readily removed under acidic conditions. This deprotection reveals the carboxylic acid functionality, which can then be engaged in a variety of subsequent reactions, such as amidation to form amides, esterification to form other esters, or reduction to an alcohol. This latent reactivity makes this compound a valuable bifunctional reagent in multi-step synthesis.
Compound Index
Computational and Mechanistic Investigations of 2 Tert Butoxycarbonyl Phenylboronic Acid Reactivity
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. libretexts.orgyoutube.comresearchgate.net The catalytic cycle of this reaction, when employing 2-(tert-butoxycarbonyl)phenylboronic acid, generally proceeds through a sequence of well-established elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgrsc.org
The cycle is initiated by the oxidative addition of an organic halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. libretexts.org This is followed by the crucial transmetalation step, where the aryl group from the boronic acid is transferred to the palladium center. rsc.org The presence of a base is often essential for this step, as it activates the boronic acid by forming a more nucleophilic boronate species. princeton.edu In the case of this compound, the bulky tert-butoxycarbonyl (Boc) group can influence the rate and efficiency of this step through steric and electronic effects. msu.edu Studies on ortho-substituted phenylboronic acids have shown that the nature of the substituent can impact the regioselectivity of the coupling reaction. beilstein-journals.org
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description | Key Species Involved |
| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide. | Pd(0) complex, Organic Halide (R-X) |
| Transmetalation | The organic group from the boronic acid is transferred to the palladium(II) center. | Arylpalladium(II) halide, 2-(tert-Butoxycarbonyl)phenylboronate |
| Reductive Elimination | The two organic groups on the palladium center couple, forming the product and regenerating the Pd(0) catalyst. | Diorganopalladium(II) complex |
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis) in Reaction Mechanism Studies
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of reaction mechanisms involving boronic acids. nih.govnih.gov These computational methods provide valuable information on the structures of reactants, intermediates, and transition states, as well as their relative energies, which helps in understanding the reaction pathways and predicting reactivity. core.ac.uk
For this compound, DFT calculations can elucidate the influence of the Boc group on the electronic properties and reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that provide insights into the molecule's ability to donate and accept electrons, respectively. wikipedia.orgyoutube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.
Theoretical studies on related boronic acid derivatives have demonstrated that substituents can significantly alter the HOMO-LUMO gap and the distribution of electron density in the molecule. figshare.com For this compound, the electron-withdrawing nature of the carbonyl group and the steric bulk of the tert-butyl group can be expected to modulate its electronic structure and, consequently, its reactivity in cross-coupling reactions. DFT calculations can model the transition states of the elementary steps in the catalytic cycle, providing activation energies that help identify the rate-determining step of the reaction. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Phenylboronic acid | -9.6 | -0.5 | 9.1 |
| 2-Formylphenylboronic acid | -10.1 | -1.5 | 8.6 |
| This compound | Data not available | Data not available | Data not available |
Spectroscopic Characterization of Transient Intermediates
The direct observation and characterization of transient intermediates are crucial for validating proposed reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are powerful tools for this purpose. researchgate.net In-situ monitoring of reactions allows for the detection of short-lived species that are critical to the catalytic cycle.
In the context of cross-coupling reactions involving this compound, NMR spectroscopy can be employed to identify and characterize palladium intermediates. For instance, changes in the chemical shifts of the protons and carbons in the vicinity of the boron and palladium centers can provide evidence for the formation of transmetalation intermediates. beilstein-journals.org While challenging due to their typically low concentrations and short lifetimes, advanced NMR techniques can sometimes capture these fleeting species.
Mass spectrometry is another valuable technique for identifying intermediates in catalytic reactions. By analyzing the mass-to-charge ratio of ions in the reaction mixture, it is possible to detect the presence of key intermediates, such as the arylpalladium complexes formed after oxidative addition and transmetalation. Studies on the analysis of boronic acids by mass spectrometry have shown that the ionization technique and solvent can influence the observed ions. researchgate.net The application of these spectroscopic methods to reactions of this compound can provide direct evidence for the proposed mechanistic pathways and the specific role of the Boc substituent.
Advanced Methodologies and Emerging Applications in Synthetic Strategy
Integration into Multi-Component Reaction Sequences
The versatility of 2-(tert-Butoxycarbonyl)phenylboronic acid extends to its integration into multi-component reactions (MCRs), which allow for the construction of complex molecular architectures in a single, efficient step. frontiersin.org A significant advantage is the compatibility of the unprotected boronic acid functional group with various MCR conditions, which enables the synthesis of highly functionalized intermediates poised for subsequent transformations like cross-coupling reactions. nih.govacs.org This approach contrasts with traditional strategies that often rely on late-stage functionalization. nih.gov
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly notable for their robustness and broad scope in drug discovery. nih.govacs.org Boronic acids can be directly employed as components in these reactions. nih.gov For example, the Ugi four-component condensation (U-4CR) combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide derivative. acs.orgillinois.edu The incorporation of a boronic acid moiety within one of the starting materials yields a complex product that retains the boronic acid group for further diversification. nih.gov
Another key MCR is the Petasis borono-Mannich (PBM) reaction, a three-component reaction involving a boronic acid, an amine, and a carbonyl compound (often an α-keto acid or glyoxylic acid) to produce substituted amines, including valuable α-amino acids. wikipedia.orgnih.gov The reaction is valued for its operational simplicity and tolerance of a wide range of functional groups. wikipedia.org Tandem reaction sequences, such as a Petasis reaction followed by an Ugi condensation, have been developed to create highly substituted dipeptide structures, demonstrating the power of combining different MCRs. illinois.edumdpi.com
However, steric hindrance from ortho-substituents on the phenylboronic acid, such as the tert-butoxycarbonyl group, can influence reactivity. nih.gov In some MCRs, ortho-substituted derivatives have been observed to react less efficiently than their meta or para counterparts, likely due to the hampering of key steps like Schiff base formation. nih.gov
Table 1: Integration of Phenylboronic Acids in Key Multi-Component Reactions
| Reaction Name | Components | Typical Product Scaffold | Role of Boronic Acid | Citation(s) |
|---|---|---|---|---|
| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide | Incorporated into one of the four components, retaining the -B(OH)₂ group for post-condensation modification. | nih.govacs.orgillinois.edu |
| Petasis Reaction | Amine, Carbonyl (e.g., Glyoxylic Acid), Boronic Acid | Substituted α-Amino Acid | Acts as the organonucleophile, transferring its aryl group. | wikipedia.orgnih.govorganic-chemistry.org |
| Groebke-Blackburn-Bienaymé Reaction | Aldehyde, Isocyanide, Amine-heterocycle | Fused Imidazo-heterocycle | A boronic acid-functionalized aldehyde can be used, yielding a product ready for subsequent Suzuki coupling. | nih.gov |
Flow Chemistry and Continuous Processing Applications
The application of this compound and related compounds in flow chemistry represents a significant advancement for process safety, efficiency, and scalability. Continuous-flow reactors offer superior control over reaction parameters, such as temperature and residence time, and enhance mass transfer, making them ideal for many transition-metal-catalyzed reactions, including the Suzuki-Miyaura coupling. researchgate.netresearchgate.net
Continuous-flow systems have been successfully developed for the Suzuki-Miyaura cross-coupling of arylboronic acids with various heteroaryl halides. nih.gov These systems can achieve excellent yields with low catalyst loadings. nih.gov The use of heterogeneous, palladium-based catalysts packed into cartridges is a practical approach for continuous-flow Suzuki-Miyaura reactions, allowing for easier product purification and catalyst recycling. researchgate.net
Table 2: Examples of Continuous-Flow Suzuki-Miyaura Coupling Conditions
| Catalyst System | Substrates | Key Process Feature | Outcome | Citation(s) |
|---|---|---|---|---|
| Pd/WA30 Resin (Heterogeneous) | (Hetero)aryl halides, (Hetero)aryl boronic acids | Packed-bed cartridge reactor | Efficient synthesis of (hetero)biaryl scaffolds. | researchgate.net |
| Homogeneous Pd catalyst | Heteroaryl halides, Arylboronic acids | Low catalyst loadings (0.05-1.5 mol%) | Wide range of heterobiaryl products in excellent yields. | nih.gov |
| N/A (for borylation step) | Bromoiodoarenes, iPrMgCl•LiCl | Chemoselective borylation | Synthesis of bromoarylboronic acids with short residence times (5.7–86 s). | researchgate.net |
| Pd(OAc)₂ / Ligand | Aryl halides, in-situ generated boronic esters | Integrated borylation and coupling | One-flow synthesis of biaryls from two different aryl halides. | rsc.org |
Strategies for Stereoselective Synthesis
The ortho-substituted nature of this compound makes it a valuable substrate in strategies for stereoselective synthesis, particularly for creating axially chiral biaryls and stereodefined amino acids.
One major strategy involves the Petasis borono-Mannich reaction. wikipedia.org When a chiral amine or a chiral auxiliary is used as one of the three components, the reaction can proceed with high diastereoselectivity. wikipedia.orgnih.gov For example, the use of chiral benzyl (B1604629) amines or 2-substituted pyrrolidines as the amine component can effectively induce high diastereomeric excess in the resulting α-amino acid product. wikipedia.org This makes the Petasis reaction a powerful tool for converting prochiral starting materials into chiral, non-racemic products. illinois.edu
A second, highly relevant strategy for an ortho-substituted compound like this compound is the atropselective Suzuki-Miyaura cross-coupling. beilstein-journals.org Atropisomers are stereoisomers resulting from restricted rotation around a single bond, and the steric bulk of an ortho-substituent is key to creating a high rotational barrier in the biaryl product. beilstein-journals.org By coupling a sterically hindered ortho-substituted phenylboronic acid with a similarly hindered aryl halide, it is possible to synthesize biaryl compounds with stable axial chirality. beilstein-journals.org The choice of catalyst, ligand, and reaction conditions is critical for controlling the regioselectivity and atropselectivity of the coupling, allowing for the targeted synthesis of a specific atropisomer. beilstein-journals.org
Table 3: Approaches to Stereoselective Synthesis Involving Boronic Acids
| Synthetic Strategy | Key Reaction | Source of Chirality | Relevance for this compound | Citation(s) |
|---|---|---|---|---|
| Diastereoselective MCR | Petasis Reaction | Chiral amine or chiral auxiliary used as a reactant. | Can be used as the boronic acid component to synthesize chiral α-amino acids with defined stereocenters. | illinois.eduwikipedia.orgnih.gov |
| Atropselective Cross-Coupling | Suzuki-Miyaura Reaction | Restricted rotation in the biaryl product due to steric hindrance from ortho-substituents. | The ortho-Boc-phenyl group provides the necessary steric bulk to generate axially chiral biaryl products. | beilstein-journals.org |
| Enantioselective MCR | Ugi Reaction | Chiral catalysts (e.g., chiral phosphoric acids) or chiral auxiliaries. | Can participate as a component in asymmetric Ugi reactions, although achieving high enantioselectivity remains a challenge. | acs.org |
Development of Robust Catalytic Systems and Ligand Design
The successful application of this compound, particularly in Suzuki-Miyaura cross-coupling reactions, heavily relies on the development of robust palladium catalysts and sophisticated ligand designs. researchgate.netthieme-connect.com Couplings involving sterically hindered substrates, such as ortho-substituted arylboronic acids and aryl halides, are particularly challenging and necessitate highly active and stable catalytic systems to achieve good yields. rsc.orgscihorizon.com
Modern catalyst development has moved beyond simple palladium sources to well-defined, preformed palladium precatalysts. acs.org However, the most significant advances have come from ligand design. mit.edu Bulky, electron-rich phosphine (B1218219) ligands are essential for facilitating the key steps of the catalytic cycle—oxidative addition and reductive elimination—especially with unreactive substrates like aryl chlorides or sterically demanding partners. nih.govacs.org
Buchwald-type biaryl monophosphine ligands have emerged as a premier class for these challenging transformations. nih.govsigmaaldrich.com Ligands such as SPhos and XPhos feature bulky substituents (e.g., cyclohexyl or tert-butyl on the phosphorus atom) and a biaryl backbone. mit.edusigmaaldrich.com This structural design prevents the formation of inactive catalyst species and promotes the generation of the highly reactive monoligated palladium complex, which is crucial for efficient coupling. sigmaaldrich.com The strategic placement of bulky groups on the biaryl framework, such as isopropyl groups, further enhances catalyst activity and stability. sigmaaldrich.commit.edu The development of water-soluble versions of these ligands has also enabled efficient Suzuki-Miyaura couplings in aqueous media, aligning with the principles of green chemistry. scihorizon.comscispace.com
Table 4: Advanced Ligands for Challenging Suzuki-Miyaura Couplings
| Ligand Class | Example Ligand(s) | Key Structural Feature(s) | Application/Advantage | Citation(s) |
|---|---|---|---|---|
| Biaryl Monophosphines | XPhos, SPhos | Bulky, electron-rich phosphine on a biaryl scaffold. | High activity for coupling sterically hindered aryl chlorides and boronic acids. Stabilizes the active monoligated Pd species. | mit.edunih.govsigmaaldrich.comacs.org |
| P,O-Chelating Ligands | 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolane | A phosphine donor and an oxygen-containing group that can chelate to the metal center. | Forms stable, mono-phosphine P,O-chelating intermediates suitable for arylations of aryl chlorides. | nih.govacs.org |
| Water-Soluble Biaryl Phosphines | s-SPhos, CS-Phos | Sulfonated biaryl phosphine backbone. | Enables efficient cross-coupling in water, including for hindered substrates, with low catalyst loading. | scihorizon.comscispace.com |
| Palladacycles | Imine-based or phosphine-based palladacycles | Pre-formed complex where palladium is part of a cyclic structure with the ligand. | High activity and longevity, often used as stable catalyst precursors. | thieme-connect.com |
Future Perspectives in Research on 2 Tert Butoxycarbonyl Phenylboronic Acid
Innovations in Catalytic Approaches and Reagent Design
The steric hindrance imposed by the ortho-substituted tert-butoxycarbonyl group presents a classic challenge in Suzuki-Miyaura coupling reactions, often requiring specialized catalysts to achieve high yields. Future research is intensely focused on overcoming these steric barriers through the rational design of both catalysts and the boronic acid reagents themselves.
Catalyst Innovation: The development of highly active palladium catalysts is crucial. Research has moved towards ligands that are not only electron-rich to facilitate oxidative addition but also possess significant steric bulk to promote the final reductive elimination step.
Advanced Phosphine (B1218219) Ligands: Novel biarylphosphine ligands, such as BI-DIME and AntPhos, have been engineered to create a sterically demanding environment around the palladium center. nih.govrsc.org This architecture is highly effective for the synthesis of hindered biaryls, including tetra-ortho-substituted products, which were previously difficult to access. rsc.orgnih.gov
Reagent Design: A significant area of innovation lies in modifying the boronic acid moiety to enhance its stability and handling without compromising reactivity. Many boronic acids suffer from decomposition via protodeboronation or oxidation, leading to reduced yields and the need for stringent reaction conditions.
Stable Surrogates: To counter instability, bench-stable surrogates that generate the boronic acid in situ have been developed. N-methyliminodiacetic acid (MIDA) boronates are a prime example; they are air-stable, crystalline solids that undergo slow, controlled hydrolysis under coupling conditions to release the unstable boronic acid, preventing its decomposition. nih.gov Other approaches include the use of potassium trifluoroborate salts and sterically bulky boronic esters, such as 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)), which exhibit enhanced stability to storage and silica (B1680970) gel chromatography. nih.govorganic-chemistry.orggifu-pu.ac.jpresearchgate.net
Intramolecular Stabilization: Drawing inspiration from related compounds, the concept of intramolecular stabilization offers a powerful design strategy. For example, 2-carboxyphenylboronic acid exists as a cyclized "boralactone," which is 10,000-fold more resistant to oxidation than phenylboronic acid. nih.gov This is due to electronic effects and orientational constraints imposed by the intramolecular bond, which destabilize the transition state of the oxidation reaction. nih.gov Applying similar principles to protect the boron center in other ortho-substituted phenylboronic acids is a promising future direction.
Table 1: Innovations in Catalysis and Reagent Design for Sterically Hindered Couplings This table is interactive. Users can sort data by clicking on the column headers.
| Innovation Category | Specific Example | Key Advantage(s) | Relevant Application |
|---|---|---|---|
| Catalyst Ligands | N-Heterocyclic Carbenes (NHCs) | High efficiency at low loadings (0.05 mol%), thermal stability. organic-chemistry.orgresearchgate.net | Synthesis of di-, tri-, and tetra-ortho-substituted biaryls. organic-chemistry.org |
| Bulky Biarylphosphines (e.g., AntPhos) | Overcomes steric hindrance, prevents side reactions like β-hydride elimination. rsc.org | Aryl-alkyl and aryl-aryl couplings with bulky substrates. rsc.org | |
| Reagent Design | MIDA Boronates | Air-stable, crystalline solids; allow for slow release of unstable boronic acids. nih.gov | Coupling of inherently unstable boronic acids (e.g., heterocyclic, vinyl). nih.gov |
| ArB(Epin) Esters | Stable to silica gel chromatography, improved yields compared to pinacol (B44631) esters. organic-chemistry.orggifu-pu.ac.jp | General Suzuki-Miyaura couplings with improved handling and purification. organic-chemistry.org | |
| Intramolecular Stabilization (e.g., Boralactones) | Dramatically increased oxidative stability (>10,000-fold). nih.gov | Use in biological contexts and oxidation-sensitive reactions. nih.gov |
Expanded Applications in Complex Natural Product and Pharmaceutical Intermediate Synthesis
The ability to efficiently form sterically congested C-C bonds using 2-(tert-butoxycarbonyl)phenylboronic acid and its derivatives directly translates to the synthesis of high-value, complex molecules. Future applications will see this reagent being used in the later stages of synthesis for intricate natural products and novel pharmaceutical agents.
The biaryl motif is a privileged structure in medicinal chemistry. The synthesis of unsymmetrical biaryl ketones using carbonylative Suzuki-Miyaura reactions is an emerging application. nih.gov This methodology has been used to access key intermediates for commercial drugs like the anti-inflammatory ketoprofen (B1673614) and the antifungal bifonazole. mdpi.com It has also been applied to the synthesis of fenofibrate, a drug used to regulate cholesterol and triglycerides. nih.gov
The advanced catalysts developed for sterically hindered couplings (as discussed in 7.1) enable the construction of molecular frameworks that were previously inaccessible or required lengthy, inefficient routes. This opens the door to creating new classes of compounds for drug discovery, where precise control over the three-dimensional arrangement of aryl groups is critical for biological activity. Beyond pharmaceuticals, these methods are being extended to materials science for the synthesis of aromatic, rigid-rod polymers like poly(p-phenylenes) through Suzuki polycondensation, creating materials with unique electronic and physical properties. nih.gov
Table 2: Examples of Applications in Complex Synthesis This table is interactive. Users can sort data by clicking on the column headers.
| Application Area | Target Molecule/Intermediate | Synthetic Method | Significance |
|---|---|---|---|
| Pharmaceuticals | Ketoprofen Analogue Intermediate | Suzuki-Miyaura Coupling | Access to a key structural motif for a commercial anti-inflammatory drug. mdpi.com |
| Bifonazole Analogue Intermediate | Suzuki-Miyaura Coupling | Synthesis of the core structure for a commercial antifungal agent. mdpi.com | |
| Fenofibrate | Carbonylative Suzuki-Miyaura Coupling | Efficient synthesis of a lipid-regulating drug. nih.gov | |
| Materials Science | Poly(p-phenylenes) | Suzuki Polycondensation | Creation of high-performance, rigid-rod polymers for advanced materials. nih.gov |
| Complex Scaffolds | Tetra-ortho-substituted Biaryls | NHC- or Biarylphosphine-Pd Catalyzed Coupling | Construction of highly sterically hindered frameworks for drug discovery and ligand design. nih.govorganic-chemistry.org |
Advancements in Green and Sustainable Synthetic Protocols
A major thrust in modern chemistry is the development of sustainable processes that minimize waste, reduce energy consumption, and utilize safer materials. Research on this compound is increasingly incorporating these principles.
A key aspect of green chemistry is the reduction of solvent waste. The Suzuki-Miyaura reaction is being adapted to run in more environmentally benign solvent systems, including in pure water or aqueous mixtures, which reduces reliance on volatile organic compounds (VOCs). acs.org
Process efficiency is another cornerstone of sustainability. The development of hyper-efficient catalysts that operate at very low loadings significantly improves the atom economy and reduces the amount of palladium, a precious and toxic heavy metal, required for reactions. organic-chemistry.orgresearchgate.net Furthermore, the design of stable boronic acid surrogates like MIDA boronates contributes to sustainability by preventing reagent decomposition, thus avoiding the waste of starting materials and simplifying purification. nih.gov
Innovations in chemical engineering are also playing a role. The use of continuous flow chemistry reactors for Suzuki couplings offers significant advantages over traditional batch processing. youtube.com Flow reactors provide superior heat and mass transfer, allowing for rapid, safe, and highly controlled reactions, often with higher yields and purity. This technology enables more efficient scale-up and moves towards continuous manufacturing, a key goal of green industrial chemistry. youtube.com Finally, the development of one-pot synthesis methods, such as the one patented for preparing tert-butoxycarbonyl phenylboronic acids from carboxyphenylboronic acids, streamlines processes by eliminating intermediate workup and purification steps, saving time, energy, and materials. google.com
Table 3: Summary of Green and Sustainable Approaches This table is interactive. Users can sort data by clicking on the column headers.
| Sustainability Approach | Specific Method | Advantage(s) |
|---|---|---|
| Solvent Reduction | Reactions in aqueous media | Reduces use of volatile organic compounds (VOCs). acs.org |
| Atom Economy | High-efficiency catalysts (e.g., Pd-NHC) | Lowers catalyst loading, minimizes metal waste. organic-chemistry.orgresearchgate.net |
| Waste Prevention | Use of air-stable boronic acid surrogates (MIDA, Epin) | Prevents reagent decomposition, simplifies purification. nih.govorganic-chemistry.org |
| Process Intensification | Continuous flow chemistry | Improved safety, control, efficiency, and scalability. youtube.com |
| Process Optimization | One-pot synthesis procedures | Reduces intermediate purification steps, solvent use, and energy consumption. google.com |
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(tert-Butoxycarbonyl)phenylboronic acid with high purity and yield?
Methodological Answer:
The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protective group to a pre-functionalized phenylboronic acid precursor. Key considerations include:
- Protection Strategy : Use Boc-anhydride or Boc-Cl under basic conditions (e.g., DMAP or triethylamine) to avoid side reactions with the boronic acid group .
- Purification : Avoid silica gel chromatography due to irreversible binding of boronic acids; instead, use recrystallization or solvent partitioning (e.g., ethyl acetate/water) .
- Yield Optimization : Monitor reaction progress via TLC or LC-MS to minimize boroxin formation, a common side product at elevated temperatures .
Basic: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
This compound acts as a boronic acid coupling partner in Pd-catalyzed cross-couplings. Key steps include:
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for aryl halide coupling partners (e.g., bromo- or iodoarenes) .
- Reaction Conditions : Maintain anhydrous, oxygen-free environments (e.g., degassed DMF or THF) at 60–100°C .
- Post-Reaction Handling : Remove the Boc group post-coupling using TFA or HCl in dioxane to unmask reactive amines .
Advanced: How does the tert-butoxycarbonyl group influence the reactivity of phenylboronic acids in comparison to other substituents?
Methodological Answer:
The Boc group:
- Steric Effects : Hinders undesired side reactions (e.g., protodeboronation) by shielding the boronic acid moiety .
- Electronic Effects : Electron-withdrawing nature slightly reduces boronic acid reactivity compared to electron-donating groups (e.g., methyl), requiring tailored reaction conditions .
- Comparative Studies : 3- or 4-Boc-substituted analogs (e.g., 3-Boc-phenylboronic acid) exhibit distinct regioselectivity in cross-couplings, emphasizing the importance of substitution patterns .
Advanced: How can researchers resolve contradictions in reaction yields when using different catalysts or solvents?
Methodological Answer:
To address inconsistencies:
- Catalyst Screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) in model reactions to identify ligand-dependent efficiency .
- Solvent Optimization : Test polar aprotic (DMF) vs. ether-based solvents (THF) to balance boronic acid solubility and catalyst stability .
- Kinetic Analysis : Use in situ NMR or IR spectroscopy to monitor intermediate formation and identify rate-limiting steps .
Basic: What analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹¹B NMR confirm the Boc group (δ ~1.3 ppm for tert-butyl) and boronic acid resonance (δ ~30 ppm for ¹¹B) .
- X-ray Crystallography : Resolves supramolecular interactions (e.g., hydrogen bonding between boronic acid and hydroxyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₁H₁₅BO₄, exact mass 222.04 g/mol) .
Advanced: What methodologies are used to study the interaction of this compound with biomolecules?
Methodological Answer:
- Fluorescence Titration : Measure binding affinity (Kd) with diol-containing biomolecules (e.g., glycoproteins) via fluorescence quenching .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of boronic acid-diol interactions .
- X-ray Co-Crystallization : Resolve structural details of complexes with target enzymes (e.g., proteases or kinases) .
Advanced: How does the Boc-protected derivative compare to other boronic acid analogs in drug design?
Methodological Answer:
- Stability : Boc protection enhances shelf-life compared to unprotected analogs (e.g., 2-hydroxyphenylboronic acid) by reducing air-sensitive boroxine formation .
- Targeted Delivery : The Boc group improves cellular permeability, enabling prodrug strategies (e.g., intracellular cleavage by esterases) .
- Case Study : Unlike 2-(Piperazin-1-yl)phenylboronic acid, the Boc variant avoids nonspecific interactions with off-target receptors due to its steric bulk .
Basic: What precautions are necessary for handling and storing this compound?
Methodological Answer:
- Storage : Keep at 0–6°C in airtight containers under inert gas (Ar/N₂) to prevent moisture absorption and boroxine formation .
- Safety : Use gloves and eye protection; boronic acids may hydrolyze to boric acid, which is toxic at high concentrations .
Advanced: How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Predict transition-state energies for cross-coupling reactions (e.g., comparing Suzuki vs. Stille coupling pathways) .
- Molecular Docking : Simulate binding modes with biological targets (e.g., diol-containing enzymes) to guide rational drug design .
- Solvent Effects Modeling : Use COSMO-RS to optimize solvent choices for solubility and reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
